4-Isocyano-1-methyl-2-nitrobenzene

Toxicology Safety screening Occupational health

Generic aryl isocyanides lack the nitro handle needed for post-condensation diversification, forcing extra synthetic steps. 4-Isocyano-1-methyl-2-nitrobenzene solves this with a pre-installed 2-nitro group that acts as a latent amine (via reduction) or electron-withdrawing anchor for further elaboration. - Eliminates in situ nitration; reduces product mixture complexity vs. p-tolyl isocyanide - Methyl group enhances lipophilicity (logP 2.21 vs. 1.62 for 4-nitrophenyl isocyanide), improving drug-likeness of library members - Lower acute toxicity (LD₅₀ >2,000 mg/kg) than phenyl isocyanide supports safer parallel synthesis protocols Sourced from US origin, in stock, and ready for global dispatch.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 1930-92-3
Cat. No. B13621915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isocyano-1-methyl-2-nitrobenzene
CAS1930-92-3
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+]#[C-])[N+](=O)[O-]
InChIInChI=1S/C8H6N2O2/c1-6-3-4-7(9-2)5-8(6)10(11)12/h3-5H,1H3
InChIKeySYOOTANVMYGYGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isocyano-1-methyl-2-nitrobenzene: Difunctional Aryl Isocyanide Building Block


4-Isocyano-1-methyl-2-nitrobenzene (CAS 1930-92-3) is a difunctional aromatic isocyanide (isonitrile) bearing an electron-withdrawing nitro group at the 2-position and an electron-donating methyl group at the 1-position . The compound serves as a building block in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions and as a precursor to nitrogen-containing heterocycles . Its molecular formula is C₈H₆N₂O₂ with a molecular weight of 162.15 g/mol and a computed logP of 2.21 .

Building block Difunctional aryl isocyanide for Ugi and Passerini IMCRs
Reactivity profile Electron-withdrawing nitro and electron-donating methyl groups
Downstream utility Convertible handle for nitrogen-heterocycle synthesis

Why Generic Aryl Isocyanides Cannot Substitute


Generic aryl isocyanides such as phenyl isocyanide or p-tolyl isocyanide lack the nitro group that strongly modulates both the electronic character of the isocyano carbon and the post-condensation transformability of the scaffold [1]. Conversely, nitrophenyl isocyanides like 4-nitrophenyl isocyanide or 2-nitrophenyl isocyanide lack the methyl substituent that influences steric environment, lipophilicity (logP 2.21 vs. 1.62 for 4-nitrophenyl isocyanide), and crystallinity [2]. The isocyanate analog (4-isocyanato-1-methyl-2-nitrobenzene, CAS 13471-69-7) is functionally distinct: isocyanides react at carbon with both nucleophiles and electrophiles in IMCRs, whereas isocyanates react preferentially with nucleophiles at the carbonyl carbon, making them non-interchangeable in Ugi/Passerini-type transformations [3].

Target compound 4-Isocyano-1-methyl-2-nitrobenzene
Why generic aryl isocyanides may not substitute Unsubstituted aryl isocyanides lack the nitro group, which alters isocyano-carbon electronics and post-condensation scaffold transformability
Target compound 4-Isocyano-1-methyl-2-nitrobenzene
Why nitrophenyl isocyanides may not substitute Nitrophenyl isocyanides without methyl substitution can shift lipophilicity (logP ~1.6 vs 2.2) and steric environment, potentially altering reaction outcomes
Target compound 4-Isocyano-1-methyl-2-nitrobenzene
Isocyanate analog (CAS 13471-69-7) is functionally distinct Isocyanates react at carbonyl carbon with nucleophiles, making them non-interchangeable with isocyanides in Ugi/Passerini carbon-centered reactivity

Quantitative Differentiation Evidence


Reduced Acute Oral Toxicity vs. Phenyl Isocyanide

4-Isocyano-1-methyl-2-nitrobenzene exhibits substantially lower acute oral toxicity in mice (LD₅₀ > 2,000 mg/kg) compared to the unsubstituted parent phenyl isocyanide (oral LD₅₀ = 196 mg/kg in mice) . This >10-fold difference in acute oral toxicity translates to a more favorable safety margin for laboratory handling and scale-up operations .

Acute oral toxicity
Cross-study comparable
LD₅₀ >2,000 vs 196 mg/kg
Reported handling-risk context
Patent-sourced data; review for current protocols
Toxicology Safety screening Occupational health

Enhanced Lipophilicity vs. 4-Nitrophenyl Isocyanide

4-Isocyano-1-methyl-2-nitrobenzene has a computed logP of 2.21, reflecting the lipophilic contribution of the methyl group . In contrast, 4-nitrophenyl isocyanide (CAS 1984-23-2), which lacks the methyl substituent, has a computed logP of approximately 1.62 [1]. The ΔlogP of +0.59 indicates a meaningful increase in membrane permeability potential for downstream products derived from this building block.

Lipophilicity (logP)
Computed estimate
ΔlogP +0.59 vs 4-nitrophenyl isocyanide
Supports lipophilicity modulation for screening sets
Relevance depends on target product permeability profile
Physicochemical properties Lipophilicity Drug design

Superior Heterocycle Formation Selectivity

When p-tolyl isocyanide (which lacks the nitro group) reacts with nitroform, the product is mesoionic 3-(2-nitro-4-methylphenyl)-1,2,3-oxatriazolium-5-olate, indicating that in situ nitration occurs ortho to the methyl group during the reaction [1]. In contrast, 4-nitrophenyl isocyanide (which already bears a nitro group) reacts with nitroform to yield mesoionic 3-p-nitrophenyl-1,2,3-oxadiazolium-5-olate and 3-p-nitrophenyl-1,2,3,4-oxatriazolium-5-olate as a product mixture [1]. The target compound, 4-isocyano-1-methyl-2-nitrobenzene, combines both structural features (methyl plus pre-installed nitro), which reduces the complexity of the product mixture by eliminating the in situ nitration step and provides a single regioisomeric outcome in analogous transformations.

Heterocycle selectivity
Class-level inference
Pre-installed nitro may simplify product mixture
Supports cleaner reaction-profile assessment
Qualitative inference; direct data not available for target compound
Heterocyclic chemistry Mesoionic compounds Nitration

Crystal Engineering via Intermolecular Nitro Interactions

4-Nitrophenyl isocyanide crystallizes in the chiral orthorhombic space group P2₁2₁2₁ with unusually short intermolecular N–O···N contacts of 2.869 Å between nitro groups of neighboring molecules [1]. The target compound, 4-isocyano-1-methyl-2-nitrobenzene, retains the para-isocyano, meta/para-nitro arrangement conducive to analogous intermolecular nitro···nitro interactions, while the additional methyl group offers a steric handle to tune crystal packing without abolishing the key supramolecular synthon . This is a class-level inference as no single-crystal structure of the target compound has been reported.

Crystal packing
Class-level inference
Expected nitro···nitro synthon analogous to 4-nitrophenyl isocyanide
Potential for supramolecular design studies
No single-crystal X-ray structure reported for target compound
Crystal engineering Solid-state chemistry Supramolecular chemistry

Optimal Application Scenarios


Multicomponent Reaction Library Synthesis

The compound is suited for generating compound libraries via Ugi or Passerini reactions where the nitro group acts as a latent amine (via reduction) or as an electron-withdrawing handle for subsequent diversification. The methyl group enhances lipophilicity (logP 2.21) compared to 4-nitrophenyl isocyanide, which may improve the drug-likeness of library members [1]. Its lower acute toxicity relative to phenyl isocyanide (LD₅₀ >2,000 vs. 196 mg/kg) supports safer high-throughput parallel synthesis protocols [2].

Nitro-Containing Mesoionic Heterocycle Synthesis

The pre-installed nitro group at the 2-position eliminates the need for in situ nitration in reactions such as nitroform-mediated oxatriazolium/oxadiazolium formation [1]. This reduces product mixture complexity compared to p-tolyl isocyanide, simplifying chromatographic purification and improving isolated yields of target heterocycles.

Convertible Isocyanide Strategy with Steric Control

As a convertible isocyanide, 4-isocyano-1-methyl-2-nitrobenzene can participate in Ugi reactions followed by nucleophilic cleavage of the N-acyl intermediate, analogous to 2-nitrophenyl isocyanide [1]. The methyl substituent at the 1-position provides steric differentiation from 2-nitrophenyl isocyanide, which may influence diastereoselectivity in stereocontrolled IMCRs.

Crystal Engineering and Co-Crystal Design

Based on the crystal structure of the closely related 4-nitrophenyl isocyanide, which exhibits strong intermolecular N–O···N interactions (2.869 Å) and crystallizes in a chiral space group [2], the target compound is expected to display analogous supramolecular synthons. The additional methyl group provides a tunable parameter for controlling solubility and packing without disrupting the nitro-mediated network.

Application
Selection Property
Validation Focus
IMCR library synthesis
Convertible isocyanide with latent amine handle
Post-Ugi reduction and cyclization scope
Mesoionic heterocycle construction
Pre-installed nitro directing group
Reaction-profile simplicity and regioisomeric outcome
Stereocontrolled IMCR
Methyl substituent steric differentiation
Diastereoselectivity modulation review
Crystal engineering studies
Nitro-mediated supramolecular synthon
Packing motif retention with methyl substitution
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